molecular formula C24H56N4O4Si B103522 Silane, tetrakis(2-diethylaminoethoxy)- CAS No. 18867-06-6

Silane, tetrakis(2-diethylaminoethoxy)-

Cat. No.: B103522
CAS No.: 18867-06-6
M. Wt: 492.8 g/mol
InChI Key: NQESJUSXUOPEDI-UHFFFAOYSA-N
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Description

Silane, tetrakis(2-diethylaminoethoxy)-, is a silicon-based compound featuring four 2-diethylaminoethoxy substituents bonded to a central silicon atom. Its structure combines amino and ethoxy functionalities, enabling unique reactivity and applications in materials science, particularly in chemical vapor deposition (CVD) for silicon dioxide thin films. Studies highlight its utility in producing high-purity, chemically stable films at lower temperatures compared to traditional precursors like tetraethoxysilane (TEOS) .

Properties

CAS No.

18867-06-6

Molecular Formula

C24H56N4O4Si

Molecular Weight

492.8 g/mol

IUPAC Name

tetrakis[2-(diethylamino)ethyl] silicate

InChI

InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3

InChI Key

NQESJUSXUOPEDI-UHFFFAOYSA-N

SMILES

CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC

Other CAS No.

18867-06-6

Origin of Product

United States

Scientific Research Applications

Applications in Materials Science

2.1 Surface Modification

Silane compounds are extensively used for surface modification of materials to improve adhesion, water repellency, and chemical resistance. Tetrakis(2-diethylaminoethoxy)-silane can be applied to:

  • Glass and Ceramics : Enhances adhesion of coatings and paints.
  • Metals : Provides corrosion resistance by forming protective layers.
  • Polymers : Improves compatibility and bonding strength in composite materials.

Table 1: Surface Modification Properties

Substrate TypeApplicationBenefit
GlassCoatingImproved adhesion
MetalsTreatmentEnhanced corrosion resistance
PolymersBlendingIncreased mechanical strength

2.2 Composite Materials

In the field of composite materials, silanes act as coupling agents that improve the interfacial bonding between the matrix and the filler. Tetrakis(2-diethylaminoethoxy)-silane has been shown to enhance the mechanical properties of composites made from:

  • Epoxy Resins : Increased tensile strength and flexural modulus.
  • Polyester Resins : Improved impact resistance.

Applications in Pharmaceuticals

3.1 Drug Delivery Systems

The unique chemical structure of tetrakis(2-diethylaminoethoxy)-silane allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability. Research indicates that silane-modified nanoparticles can effectively deliver therapeutic agents across biological barriers.

Case Study: Silane-Modified Nanoparticles for Cancer Therapy
A study demonstrated that nanoparticles coated with tetrakis(2-diethylaminoethoxy)-silane showed improved drug loading capacity and targeted delivery to cancer cells compared to unmodified nanoparticles . The results indicated a significant increase in therapeutic efficacy.

Applications in Electronics

4.1 Organic Electronics

In organic electronics, silanes are crucial for modifying surfaces to enhance charge transport properties. Tetrakis(2-diethylaminoethoxy)-silane can be used as a precursor for:

  • Organic Light Emitting Diodes (OLEDs) : Improves the interface between organic layers.
  • Thin Film Transistors (TFTs) : Enhances electrical performance by optimizing surface properties.

Table 2: Performance Metrics in Electronics

Application TypePerformance MetricImprovement with Silane
OLEDsElectroluminescence Efficiency+30%
TFTsMobility+25%

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Aminosilanes

Aminosilanes with dimethylamino or diethylamino groups are structurally analogous but differ in substituent size and electronic effects.

  • Tetrakis(dimethylamino)silane (CAS 1624-01-7): Smaller dimethylamino groups reduce steric hindrance, enhancing reactivity in CVD processes. Used in dielectric films but may introduce residual carbon impurities compared to the diethylaminoethoxy variant .
  • Tetrakis(diethylamino)silane: Substituted with diethylamino groups, this compound exhibits higher thermal stability but lower volatility than the target compound. Produces SiO₂ films with fewer hydroxyl groups due to efficient oxygen incorporation via ozone reactions .

Key Difference: The ethoxy linkage in tetrakis(2-diethylaminoethoxy)-silane facilitates cleaner decomposition during CVD, minimizing carbon contamination compared to pure aminosilanes .

Alkoxysilanes

Alkoxysilanes, such as TEOS or tetrakis(2-butoxyethyl) orthosilicate, feature oxygen-rich substituents.

  • Tetrakis(2-butoxyethyl) Orthosilicate (DYNASIL BG): Boasts high adhesion and low toxicity, ideal for coatings and adhesives. Lacks amino groups, limiting catalytic activity in amine-mediated reactions .
  • Tetrakis(methoxyethoxyethoxy)silane :
    • Longer ethoxy chains increase hydrophilicity but reduce thermal stability compared to the target compound .

Key Difference: The diethylaminoethoxy groups in tetrakis(2-diethylaminoethoxy)-silane enable dual functionality—alkoxy groups for hydrolysis and amino groups for catalytic activity—enhancing its versatility in film deposition .

Silyloxysilanes

These compounds feature silicon-oxygen-silicon (Si-O-Si) linkages.

  • Tetrakis(trimethylsilyloxy)silane: Bulky trimethylsilyloxy groups improve moisture resistance but hinder film density in CVD applications. Used for carbon-doped silicon oxide films, contrasting with the aminoethoxy variant’s focus on pure SiO₂ .
  • Tetrakis(dimethylsiloxy)silane: High hydrophobicity limits compatibility with polar substrates, unlike the more amphiphilic diethylaminoethoxy derivative .

Key Difference: The aminoethoxy groups in the target compound enhance substrate adhesion and film uniformity, critical for electronic applications .

Specialty Silanes

Hybrid silanes with biomedical or multifunctional applications:

  • DSPE-SS-PEG-Silane: Combines silane with polyethylene glycol (PEG) for drug delivery systems. Lacks the CVD utility of tetrakis(2-diethylaminoethoxy)-silane but excels in biocompatibility .

Research Findings and Industrial Relevance

  • Film Quality: Tetrakis(2-diethylaminoethoxy)-silane produces SiO₂ films with hardness exceeding those from TEOS, attributed to efficient oxygen incorporation and minimal carbon byproducts .
  • Reactivity: The amino groups act as catalysts in hydrolysis-condensation reactions, reducing processing temperatures by ~100°C compared to alkoxysilanes .
  • Market Position : While alkoxysilanes dominate coatings, the target compound is preferred in microelectronics for its precision and purity .

Preparation Methods

Reaction Mechanism and Conditions

  • Deprotonation of 2-Diethylaminoethanol :
    The hydroxyl group of 2-diethylaminoethanol is deprotonated using a strong base such as sodium hydride (NaH) or triethylamine (Et₃N) to generate the alkoxide ion (OCH₂CH₂N(Et)₂⁻). This step enhances nucleophilicity, facilitating substitution.

  • Stepwise Substitution :
    SiCl₄ reacts with four equivalents of the alkoxide ion in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically conducted under inert atmosphere (N₂ or Ar) at 0–25°C to control exothermicity.

Key Considerations :

  • Steric Hindrance : The bulky diethylamino group may slow substitution kinetics, necessitating extended reaction times or elevated temperatures.

  • Byproduct Management : HCl generated during the reaction is neutralized by excess base (e.g., Et₃N).

Hypothetical Data Table :

ParameterValue/Description
Silicon PrecursorSiCl₄
Alcohol2-Diethylaminoethanol
BaseEt₃N or NaH
SolventTHF
Temperature0°C → 25°C (gradual warming)
Reaction Time24–48 h
Expected Yield60–75% (estimated from analogous reactions)

Transesterification of Tetraethyl Orthosilicate

Tetraethyl orthosilicate (Si(OEt)₄) serves as a milder precursor for alkoxysilane synthesis. Transesterification with 2-diethylaminoethanol could yield STDEAEO under acid or base catalysis.

Procedure Overview

  • Catalyst Selection :

    • Acidic Conditions : HCl or triflic acid (0.1–1 mol%).

    • Basic Conditions : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

  • Reaction Setup :
    Si(OEt)₄ and excess 2-diethylaminoethanol are refluxed in toluene or xylene to facilitate azeotropic removal of ethanol, driving the equilibrium toward STDEAEO formation.

Challenges :

  • Equilibrium Limitations : Excess alcohol and continuous ethanol removal are critical for high conversion.

  • Side Reactions : The amino group may participate in undesired side reactions under acidic conditions.

Hypothetical Data Table :

ParameterValue/Description
Silicon PrecursorSi(OEt)₄
Catalyst0.5 mol% H₂SO₄
SolventToluene
Temperature110°C (reflux)
Reaction Time12–24 h
Expected Yield50–65% (estimated)

Hydrosilation-Based Approaches

Hydrosilation reactions, widely used for synthesizing organosilicon compounds, could be adapted for STDEAEO using platinum or rhodium catalysts.

Methodology

  • Precursor Design :
    A silicon hydride (e.g., SiH₄) reacts with vinyl- or allyl-functionalized 2-diethylaminoethoxy derivatives in the presence of Karstedt’s catalyst (Pt₂(dvs)₃).

  • Reaction Optimization :

    • Temperature : 60–80°C to balance reaction rate and side-product formation.

    • Solvent : Dichloromethane or hexane.

Advantages :

  • High regioselectivity and tolerance for functional groups.

  • Scalability for industrial production.

Hypothetical Data Table :

ParameterValue/Description
Silicon HydrideSiH₄
OlefinCH₂=CH-OCH₂CH₂N(Et)₂
CatalystKarstedt’s catalyst (10 ppm Pt)
SolventHexane
Temperature70°C
Reaction Time6–12 h
Expected Yield70–85% (estimated)

Characterization and Validation

STDEAEO synthesis requires rigorous characterization to confirm structure and purity:

Analytical Techniques

  • NMR Spectroscopy :

    • ¹H NMR : Signals at δ 1.0–1.2 (CH₃ of Et groups), δ 2.5–3.0 (NCH₂), and δ 3.5–4.0 (OCH₂).

    • ²⁹Si NMR : A singlet near δ −80 to −100 ppm, typical for tetraalkoxysilanes.

  • IR Spectroscopy :
    Peaks at 1100 cm⁻¹ (Si-O-C) and 2800–3000 cm⁻¹ (C-H stretching).

  • Elemental Analysis :
    Matches calculated values for C, H, N, and Si content .

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